5-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-, methyl ester

Description

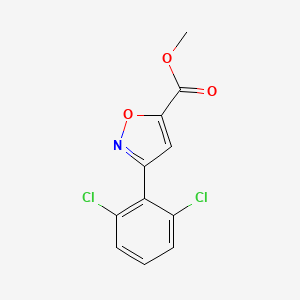

The compound 5-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-, methyl ester (CAS 4402-83-9), also referred to as 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid methyl ester, is a heterocyclic organic molecule with a substituted isoxazole core. Its structure comprises:

- A 2,6-dichlorophenyl group at position 3 of the isoxazole ring.

- A methyl ester at position 4 (carboxylic acid group esterified).

- A methyl substituent at position 5.

Molecular Formula: C₁₂H₁₀Cl₂NO₃ Molecular Weight: 288.12 g/mol This compound is structurally related to dicloxacillin, a β-lactamase-resistant penicillin, where it serves as a synthetic intermediate or impurity.

Properties

CAS No. |

359688-70-3 |

|---|---|

Molecular Formula |

C11H7Cl2NO3 |

Molecular Weight |

272.08 g/mol |

IUPAC Name |

methyl 3-(2,6-dichlorophenyl)-1,2-oxazole-5-carboxylate |

InChI |

InChI=1S/C11H7Cl2NO3/c1-16-11(15)9-5-8(14-17-9)10-6(12)3-2-4-7(10)13/h2-5H,1H3 |

InChI Key |

IPTDZMPDEBUJGB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NO1)C2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,6-dichlorophenyl)isoxazole-5-carboxylate typically involves the cycloaddition reaction of appropriate precursors. One common method involves the reaction of 2,6-dichlorobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,6-dichlorophenyl)isoxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups at the chlorinated positions .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit antimicrobial properties. Specifically, 5-Isoxazolecarboxylic acid derivatives have been studied for their potential effectiveness against various bacterial strains. For instance, the compound can serve as an intermediate in the synthesis of penicillin derivatives like dicloxacillin, which is used to treat staphylococcal infections . The mechanism involves the inhibition of bacterial cell wall synthesis.

Anti-inflammatory and Analgesic Effects

Studies have highlighted the anti-inflammatory potential of isoxazole derivatives. The compound may act as an inhibitor of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response . This property makes it a candidate for developing new anti-inflammatory drugs.

Organic Synthesis

5-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-, methyl ester serves as a valuable building block in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in creating more complex molecules:

- Synthesis of Penicillins : As mentioned earlier, this compound can be hydrolyzed to yield corresponding carboxylic acids that are precursors for synthesizing therapeutic penicillins .

- Reagent in Organic Reactions : It can also be employed as a reagent in various organic reactions due to its electrophilic nature.

Agricultural Applications

The compound has shown promise in agricultural chemistry as well. Research indicates that certain isoxazole derivatives can be effective against endoparasites in veterinary medicine . This application suggests potential use in developing agrochemicals aimed at pest control.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl 3-(2,6-dichlorophenyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Isoxazole Derivatives

The following table compares 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid methyl ester with analogous compounds, highlighting structural variations and their implications:

Key Observations:

Substituent Effects on Bioactivity :

- The 2,6-dichlorophenyl group at position 3 is critical for antimicrobial activity in β-lactam antibiotics. Replacing chlorine with fluorine (e.g., 4-fluorophenyl in ) alters electronic properties and target binding.

- Methyl ester at position 4 improves solubility compared to free carboxylic acids, facilitating drug delivery.

Ethyl esters () vs. methyl esters () influence hydrolysis rates and pharmacokinetics.

Industrial and Pharmaceutical Relevance :

- The target compound’s role as a dicloxacillin impurity underscores its importance in quality control.

- Analogous compounds with chlorine/fluorine substitutions () are explored in diverse therapeutic areas, including antifungals and antibacterials.

Research Findings and Data

Biological Activity

5-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-, methyl ester (also referred to as 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid methyl ester) is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, including its immunosuppressive effects, antibacterial activity, and potential as an anti-tuberculosis agent.

- IUPAC Name : 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid methyl ester

- Molecular Formula : C11H7Cl2NO3

- Molecular Weight : 272.09 g/mol

- PubChem CID : 77521

Immunosuppressive Properties

Recent studies have demonstrated that isoxazole derivatives exhibit immunosuppressive properties. For instance, a related compound (MM3) was shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA). The study indicated that the isoxazole structure is crucial for its immunological activity. Specifically:

- Inhibition of TNF-α Production : The compound inhibited lipopolysaccharide (LPS)-induced TNF-α production in human blood cultures.

- Apoptotic Pathways : It was found to enhance the expression of pro-apoptotic markers such as caspases and Fas in Jurkat cells, suggesting a mechanism involving apoptosis as a means of exerting its immunosuppressive effects .

Antibacterial Activity

The antibacterial properties of isoxazole derivatives have been explored extensively. For example:

- Activity Against Pathogens : Compounds similar to 5-isoxazolecarboxylic acid have shown significant antibacterial activity against various strains including E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Anti-Tuberculosis Activity

A recent investigation highlighted the potential of isoxazole derivatives as anti-tuberculosis agents:

- In Vitro Efficacy : Compounds derived from 5-isoxazolecarboxylic acid exhibited potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb). Notably, one derivative displayed an MIC of 0.25 µg/mL against Mtb H37Rv.

- Cell Viability : These compounds were evaluated for cytotoxicity against Vero cells and were found to be non-toxic, indicating their potential for therapeutic applications .

Summary of Biological Activities

Q & A

Q. What are the optimized synthetic routes for 5-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-, methyl ester, and how can side reactions be minimized?

A multi-step synthesis is typically employed, starting with the condensation of 2,6-dichlorophenyl precursors with methyl acetoacetate derivatives. For example, chlorination of intermediates (e.g., using phosphorus pentachloride) and cyclization under alkaline conditions are critical steps . To minimize side reactions (e.g., over-chlorination), precise stoichiometric control and low-temperature conditions (0–5°C) are recommended. Purification via column chromatography with hexane/ethyl acetate gradients can isolate the target compound at >95% purity .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

- 1H-NMR : Look for characteristic peaks: δ ~2.36 ppm (methyl ester), δ ~6.50–7.54 ppm (aromatic protons from dichlorophenyl and isoxazole rings) .

- IR : Key carbonyl stretches at ~1700 cm⁻¹ (ester C=O) and ~1775 cm⁻¹ (isoxazole ring vibrations) .

- MS : Molecular ion [M+1]+ at m/z 423.0 (for analogs) confirms molecular weight .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is lipophilic (logP ~3.5 predicted via SwissADME) and soluble in DMSO or methanol. Stability tests indicate degradation under prolonged UV exposure; storage at –20°C in amber vials with desiccants is advised .

Q. What biological targets or pathways are associated with this compound’s structural analogs?

Analogous isoxazole derivatives show activity against cyclooxygenase-2 (COX-2) and MAPK pathways, suggesting potential anti-inflammatory or antitumor applications. For example, dicloxacillin (a related β-lactam antibiotic) shares structural motifs .

Q. How can HPLC methods be optimized for purity analysis?

Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. UV detection at 254 nm provides optimal sensitivity for detecting impurities like unreacted dichlorophenyl precursors .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dichlorophenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing chlorine atoms deactivate the phenyl ring, reducing electrophilic substitution but enhancing stability in nucleophilic environments. Steric hindrance from the 2,6-substituents directs reactivity to the para position of the isoxazole ring, as confirmed by X-ray crystallography .

Q. What computational tools predict the pharmacokinetic properties of this compound?

SwissADME predicts moderate bioavailability (TPSA ~75 Ų), high gastrointestinal absorption, and CYP2C9/2C19 metabolism. Compare these results with experimental ADME assays using Caco-2 cell models .

Q. How can structural analogs resolve contradictions in reported bioactivity data?

For example, discrepancies in COX-2 inhibition IC50 values may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize testing using recombinant human COX-2 and arachidonic acid as a substrate .

Q. What strategies improve crystallization for X-ray diffraction studies?

Slow evaporation from a dichloromethane/hexane mixture yields single crystals. The dihedral angle between the isoxazole and dichlorophenyl rings (~16–17°) is critical for packing efficiency, as observed in analogs .

Q. How does the methyl ester group impact metabolic stability compared to free carboxylic acids?

The ester group enhances membrane permeability but is susceptible to hydrolysis by esterases. Compare plasma stability assays (37°C, human plasma) of the methyl ester vs. its carboxylic acid derivative. Use LC-MS to quantify hydrolysis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.